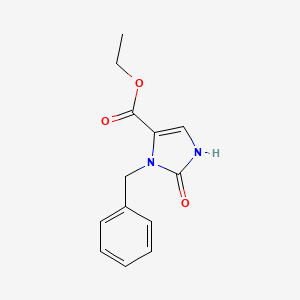

ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

描述

属性

IUPAC Name |

ethyl 3-benzyl-2-oxo-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-12(16)11-8-14-13(17)15(11)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLACCPBDCCKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)N1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the condensation of benzylamine with ethyl glyoxylate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

科学研究应用

Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

相似化合物的比较

Structural and Functional Group Analysis

Key structural analogs include:

- Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (benzoimidazole core, methyl substituent at position 3) .

- 3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (carboxylic acid at position 4, methyl substituent) .

- 1-Substituted-1H-imidazole-2-carboxylic acid derivatives (substituents at position 1, carboxylic acid group) .

Table 1: Comparative Structural and Physical Properties

Physicochemical Properties

- Hydrogen Bonding : The oxo and ester groups enable hydrogen-bonding interactions, influencing crystallization behavior and stability (similar to patterns discussed in ).

- Thermal Stability : Benzoimidazole derivatives (e.g., ) may exhibit higher melting points due to extended π-conjugation and rigid fused-ring systems.

生物活性

Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS No. 71123-14-3) is a compound that has drawn interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13N2O3

- Molecular Weight : 233.25 g/mol

- Structural Features : The compound contains an imidazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research has shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that compounds with similar structures had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

2. Antiviral Activity

Imidazole derivatives have also been reported to exhibit antiviral properties. Some studies indicate that related compounds can inhibit viral replication by targeting RNA polymerase II, which is crucial for viral RNA synthesis . this compound may share similar mechanisms, although specific data on this compound's antiviral efficacy remains limited.

3. Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been well documented. Compounds structurally related to this compound have shown the ability to inhibit pro-inflammatory cytokines and enzymes like COX and LOX . This suggests that the compound may possess similar anti-inflammatory properties.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Compounds in this class may act as enzyme inhibitors, blocking critical pathways involved in inflammation and infection.

- Receptor Interaction : The imidazole ring can interact with various biological receptors, potentially modulating their activity.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving the synthesis and evaluation of various imidazole derivatives, this compound was tested against clinical isolates of bacteria. Results indicated a promising antimicrobial profile, with observed MIC values comparable to established antibiotics.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of imidazole derivatives demonstrated that compounds similar to ethyl 3-benzyl-2-oxo could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic application in treating inflammatory diseases.

Data Table: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Traditional synthesis involves condensation of benzylamine derivatives with ethyl glyoxylate, followed by cyclization under acidic or basic conditions. Optimization can employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict intermediate stability and transition states, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and stereochemistry.

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and imidazole ring vibrations (~1700 cm and 1600 cm, respectively).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Single-Crystal X-ray Diffraction : Provides definitive structural confirmation, as demonstrated in analogous imidazole derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow general imidazole safety guidelines:

- Use fume hoods to avoid inhalation of fine powders.

- Wear nitrile gloves and lab coats to prevent skin contact (irritation risks noted in structurally similar compounds) .

- Store in airtight containers away from oxidizers, as imidazole derivatives may decompose exothermically.

Advanced Research Questions

Q. How can computational chemistry predict novel reactivity or reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model transition states and reaction coordinates. For example, assess the feasibility of nucleophilic attacks on the carbonyl group or benzyl substituent modifications.

- Machine Learning (ML) : Train models on existing reaction databases to predict regioselectivity in derivatization reactions.

- Hybrid Approaches : Combine computational predictions with high-throughput experimentation (HTE) to validate pathways, as advocated by ICReDD’s feedback loop methodology .

Q. What strategies resolve contradictions in catalytic activity data for this compound?

- Methodological Answer :

- Statistical Analysis : Apply Analysis of Variance (ANOVA) to isolate variables causing discrepancies (e.g., solvent polarity, trace impurities) .

- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxygen/moisture interference.

- Collaborative Studies : Share raw data and protocols across labs to identify systematic errors, as proposed in methodologies for contested scientific claims .

Q. How can membrane separation technologies improve purification of this compound?

- Methodological Answer :

- Nanofiltration : Use membranes with tailored pore sizes (e.g., 200–500 Da MWCO) to separate unreacted precursors or byproducts.

- Simulated Moving Bed (SMB) Chromatography : Optimize eluent composition and flow rates for large-scale enantiomeric purification, leveraging advancements in separation engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。